molecular formula C22H35N5O B11148110 1-(4,6-dimethylpyrimidin-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11148110
M. Wt: 385.5 g/mol
InChI Key: ZALXBUPLKWCELC-UHFFFAOYSA-N
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Description

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, a piperidine ring, and a quinolizidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of the pyrimidine, piperidine, and quinolizidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C22H35N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H35N5O/c1-16-13-17(2)25-22(24-16)27-12-6-8-19(15-27)21(28)23-14-18-7-5-11-26-10-4-3-9-20(18)26/h13,18-20H,3-12,14-15H2,1-2H3,(H,23,28)

InChI Key

ZALXBUPLKWCELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3CCCN4C3CCCC4)C

Origin of Product

United States

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